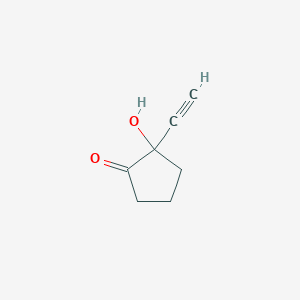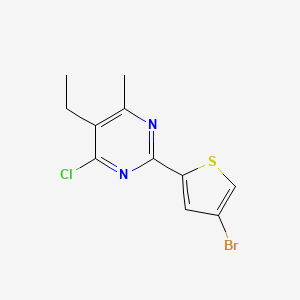
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with a thiocarbamide in the presence of a base.
Bromination: The thiophene ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting an appropriate β-diketone with guanidine or its derivatives under acidic or basic conditions.
Coupling Reaction: The brominated thiophene and the pyrimidine ring are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.
化学反応の分析
Types of Reactions
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines or thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate (K2CO3)) are commonly used in cross-coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted thiophenes and pyrimidines.
Oxidation Products: Sulfoxides and sulfones are common oxidation products.
Reduction Products: Dihydrothiophenes are typical reduction products.
Coupling Products: Complex biaryl or heteroaryl compounds are formed through coupling reactions.
科学的研究の応用
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Research: It may be used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
作用機序
The mechanism of action of 2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The presence of the bromine and chlorine atoms can enhance its binding affinity to target proteins through halogen bonding. The compound’s structure allows it to interact with various molecular targets, potentially disrupting biological pathways and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(4-Bromothiophen-2-yl)pyrimidine
- 4-Chloro-5-ethyl-6-methylpyrimidine
- 2-(4-Bromophenyl)-4-chloro-5-ethyl-6-methylpyrimidine
Uniqueness
2-(4-Bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for diverse chemical modifications, while the thiophene and pyrimidine rings provide a rigid and planar structure that can interact effectively with biological targets.
特性
分子式 |
C11H10BrClN2S |
|---|---|
分子量 |
317.63 g/mol |
IUPAC名 |
2-(4-bromothiophen-2-yl)-4-chloro-5-ethyl-6-methylpyrimidine |
InChI |
InChI=1S/C11H10BrClN2S/c1-3-8-6(2)14-11(15-10(8)13)9-4-7(12)5-16-9/h4-5H,3H2,1-2H3 |
InChIキー |
JBBNGSYKTOWSQA-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(N=C(N=C1Cl)C2=CC(=CS2)Br)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



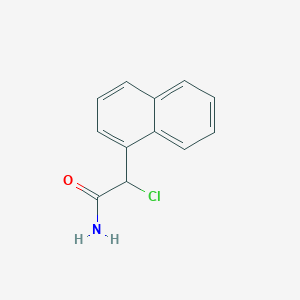
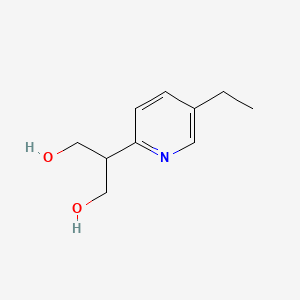
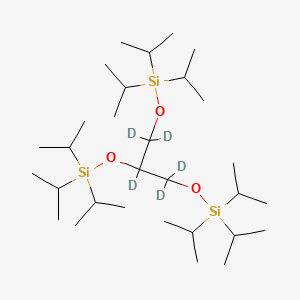
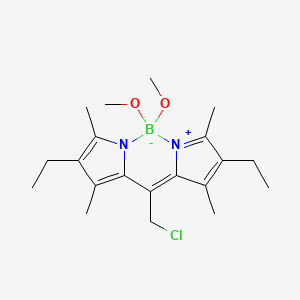
![methyl (2S,3Z)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13443115.png)
![(1S,3R,5Z,7E)-1,3-Bis[(tert-butyldimethylsilyl)oxy]-9,10-secopregna-5,7,10(19)-triene-20-carboxaldehyde](/img/structure/B13443117.png)
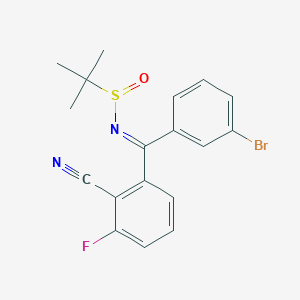

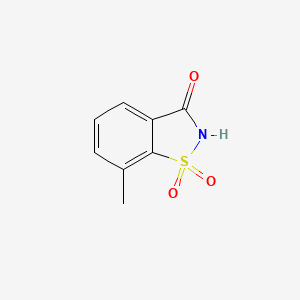

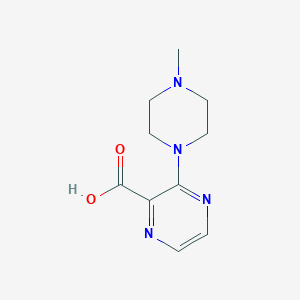
![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/structure/B13443154.png)
